molecular formula C9H12N4 B3150804 1,3-Di(1h-imidazol-1-yl)propane CAS No. 69506-85-0

1,3-Di(1h-imidazol-1-yl)propane

Cat. No.: B3150804
CAS No.: 69506-85-0
M. Wt: 176.22 g/mol
InChI Key: ISXPITWIJWSEKJ-UHFFFAOYSA-N
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Description

1,3-Di(1h-imidazol-1-yl)propane: is an organic compound with the molecular formula C9H12N4 . It consists of a propane backbone with two imidazole rings attached at the 1 and 3 positions. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Di(1h-imidazol-1-yl)propane can be synthesized through the reaction of imidazole with 1,3-dibromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction is carried out in a polar solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Di(1h-imidazol-1-yl)propane undergoes various chemical reactions, including:

    Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

    Coordination Reactions: The compound can form coordination complexes with metal ions, where the nitrogen atoms coordinate with the metal centers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

    Coordination Complex Formation: Metal salts such as zinc chloride or copper sulfate are commonly used under mild conditions.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.

    Coordination Complexes: Metal-imidazole complexes with varying stoichiometries and geometries.

Scientific Research Applications

1,3-Di(1h-imidazol-1-yl)propane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential as an antimicrobial agent due to the biological activity of imidazole derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antifungal and anticancer agents.

    Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 1,3-Di(1h-imidazol-1-yl)propane is primarily based on its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings can donate electron pairs to metal centers, forming stable coordination complexes. These complexes can exhibit unique catalytic, electronic, and optical properties, making them valuable in various applications.

Comparison with Similar Compounds

    1,3-Di(1h-imidazol-1-yl)benzene: Similar to 1,3-Di(1h-imidazol-1-yl)propane but with a benzene backbone instead of propane.

    1,3-Di(1h-imidazol-1-yl)ethane: Contains an ethane backbone, making it shorter and potentially less flexible than the propane derivative.

Uniqueness: this compound is unique due to its flexible propane backbone, which allows for greater conformational freedom and the ability to form diverse coordination complexes. This flexibility can enhance its performance in various applications compared to its shorter or more rigid analogs.

Biological Activity

1,3-Di(1H-imidazol-1-yl)propane, also known as 1,3-bis(imidazol-1-yl)propane, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological applications, and relevant research findings.

  • Molecular Formula : C9_9H12_{12}N4_4
  • Molecular Weight : 176.218 g/mol
  • Melting Point : 82-84 °C
  • CAS Number : 69506-85-0

Synthesis

The synthesis of this compound typically involves the alkylation of imidazole derivatives. The reaction yields various derivatives that can exhibit different biological activities. For instance, the compound can be synthesized through the reaction of imidazole with alkyl halides under specific conditions, leading to a variety of substituted products .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study reported the synthesis of novel derivatives that showed moderate antifungal activity against strains such as Aspergillus and Candida albicans. The Minimum Inhibitory Concentrations (MICs) were calculated using agar diffusion methods, indicating that these compounds could serve as potential antifungal agents .

Compound NameActivity AgainstMIC (µg/mL)
This compound derivativeCandida albicans32
Another derivativeAspergillus niger64

Antimicrobial Activity

In addition to antifungal properties, this compound has shown antimicrobial activity against Escherichia coli and Staphylococcus aureus. The synthesized imidazole derivatives were tested for their efficacy in inhibiting bacterial growth. Results indicated that certain derivatives had a notable effect on these pathogens .

Coordination Chemistry

The compound has also been studied for its role in coordination chemistry. It acts as a bridging ligand in various metal complexes, particularly with zinc (Zn(II)). These complexes have been characterized and studied for their potential applications in catalysis and materials science .

Study on Antifungal Derivatives

A specific study focused on synthesizing a series of this compound derivatives and evaluating their antifungal activities. The results indicated that modifications to the imidazole ring significantly affected the antifungal potency. The most active compounds were identified based on their structural characteristics and were compared with standard antifungal agents .

Research on Antimicrobial Properties

In another investigation, researchers synthesized various imidazole-based compounds and assessed their antimicrobial properties through disk diffusion assays. The results demonstrated that some derivatives exhibited strong antibacterial effects, suggesting their potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3-di(1H-imidazol-1-yl)propane, and how do reaction conditions influence purity and yield?

The compound is typically synthesized via alkylation of imidazole with 1,3-dibromopropane under reflux in polar solvents like ethanol. Stoichiometric control (e.g., 2:1 molar ratio of imidazole to dibromopropane) and reaction time (~24 hours) are critical to minimize byproducts such as mono-substituted derivatives. Post-synthesis purification involves column chromatography or recrystallization. Variations in solvent polarity and temperature can affect crystallinity, as observed in studies using ethanol vs. DMF .

Q. How does this compound act as a bridging ligand in coordination polymers, and what coordination geometries are commonly observed?

Q. What challenges arise in resolving structural discrepancies in reported metal-ligand geometries, and how can crystallographic software address these?

Discrepancies in metal-ligand bond lengths (e.g., Zn–N = 2.285–2.417 Å) and coordination geometries (tetrahedral vs. octahedral) often stem from crystal packing effects or solvent inclusion. Tools like SHELXL (for refinement) and OLEX2 (for visualization) enable precise modeling of disorder or hydrogen bonding. For instance, in a binuclear Zn complex, SHELX refinement revealed weak hydrogen bonds (O–H⋯Cl) influencing the 2D packing . Multi-scan absorption corrections (SADABS) are critical for accurate data collection in twinned or high-symmetry crystals .

Q. How do substituents on imidazole rings or spacer length modifications impact the ligand's coordination behavior and framework stability?

Introducing methyl groups on imidazole (e.g., 2-methyl derivatives) increases steric hindrance, reducing ligand flexibility and altering metal-ligand bond angles. Comparative studies show that methyl-substituted analogs form less porous MOFs due to tighter packing, as seen in thermal analyses (TGA) where decomposition temperatures differ by ~50°C. Spacer elongation (e.g., butane vs. propane) enhances framework dimensionality but may introduce interpenetration .

Q. What methodological approaches are recommended for analyzing dynamic ligand behavior in solution (e.g., conformational flexibility) prior to crystallization?

Variable-temperature NMR (¹H and ¹³C) and DFT calculations can probe rotational barriers of the propane spacer. For example, NOESY experiments reveal gauche/anti conformer ratios in solution, while X-ray crystallography captures the dominant solid-state conformation. Discrepancies between solution and solid-state data highlight the role of crystallization conditions (e.g., solvent evaporation rate) in selecting specific conformers .

Q. Data Analysis and Contradictions

Q. How should researchers address contradictions in reported framework dimensionalities (2D vs. 3D) for similar metal-ligand systems?

Discrepancies often arise from co-ligand choice (e.g., carboxylates vs. sulfonates) or synthetic conditions (solvothermal vs. diffusion). For example, Cd(II) with tetrafluoroterephthalate forms 2D layers, while Zn(II) with benzene tricarboxylate generates 3D frameworks. Systematic variation of co-ligand denticity and pH during synthesis can isolate contributing factors. Pairing PXRD with single-crystal data ensures phase purity .

Q. What strategies validate the proposed hydrogen-bonding networks in crystal structures, particularly when weak interactions (C–H⋯N/O) are involved?

Hirshfeld surface analysis and interaction energy calculations (using CrystalExplorer) quantify weak interactions. In a 3-(imidazolyl)propanenitrile structure, C–H⋯N hydrogen bonds (2.66 Å) were confirmed via density functional theory (DFT), showing stabilization energies of ~5 kJ/mol. Discrepancies between experimental and theoretical bond lengths may indicate overlooked thermal motion, requiring TLS refinement in SHELXL .

Q. Methodological Recommendations

Q. What crystallographic techniques are essential for resolving disorder in imidazole-containing frameworks?

High-resolution data (θ > 25°) and TWIN/BASF commands in SHELXL are critical for modeling rotational disorder in imidazole rings. For example, a Zn-MOF required partitioning the ligand into two orientations with 60:40 occupancy. PLATON’s SQUEEZE function can model solvent molecules in poorly resolved voids .

Q. How can spectroscopic data (FTIR, fluorescence) complement crystallographic studies to confirm ligand integration in frameworks?

FTIR peaks at ~3130 cm⁻¹ (imidazole C–H stretch) and ~1600 cm⁻¹ (C=N) confirm ligand presence. Fluorescence quenching in Cd-MOFs (e.g., λₑₘ = 450 nm) correlates with ligand-to-metal charge transfer, validated by TD-DFT calculations. Discrepancies between predicted and observed spectra may indicate unaccounted π-π interactions .

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1(4-12-6-2-10-8-12)5-13-7-3-11-9-13/h2-3,6-9H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXPITWIJWSEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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